molecular formula C8H15BrO2 B13550153 3-(2-Bromo-1-ethoxyethyl)oxolane

3-(2-Bromo-1-ethoxyethyl)oxolane

Cat. No.: B13550153
M. Wt: 223.11 g/mol
InChI Key: SDCCTCWTBNDQIT-UHFFFAOYSA-N
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Description

3-(2-Bromo-1-ethoxyethyl)oxolane is an organic compound with the molecular formula C8H15BrO2 and a molecular weight of 223.1075 g/mol . This compound is part of the oxolane family, which is known for its diverse chemical properties and applications in various fields.

Preparation Methods

The synthesis of 3-(2-Bromo-1-ethoxyethyl)oxolane typically involves the reaction of 2-bromo-1-ethoxyethanol with oxirane under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the ring-opening of oxirane and subsequent formation of the oxolane ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(2-Bromo-1-ethoxyethyl)oxolane undergoes various chemical reactions, including:

Scientific Research Applications

3-(2-Bromo-1-ethoxyethyl)oxolane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 3-(2-Bromo-1-ethoxyethyl)oxolane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The bromine atom and the oxolane ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

3-(2-Bromo-1-ethoxyethyl)oxolane can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

3-(2-bromo-1-ethoxyethyl)oxolane

InChI

InChI=1S/C8H15BrO2/c1-2-11-8(5-9)7-3-4-10-6-7/h7-8H,2-6H2,1H3

InChI Key

SDCCTCWTBNDQIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(CBr)C1CCOC1

Origin of Product

United States

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